

6-Chlorouracil CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chlorouracil

Cat. No.: B025721

[Get Quote](#)

An In-depth Technical Guide to 6-Chlorouracil

This technical guide provides a comprehensive overview of **6-Chlorouracil**, a halogenated derivative of uracil, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, biological significance, and its role in metabolic pathways.

Core Properties of 6-Chlorouracil

6-Chlorouracil, with the CAS number 4270-27-3, is a pyrimidine nucleobase analog.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its molecular formula is C4H3ClN2O2, and it has a molecular weight of approximately 146.53 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)

Physicochemical and Spectral Data

The key physicochemical and spectral properties of **6-Chlorouracil** are summarized in the tables below for easy reference.

Property	Value	Reference
Appearance	White to off-white crystalline solid	[8][9][10]
Melting Point	>280 °C	[2][4]
Water Solubility	4.885 g/L (at 25 °C)	[4][10]
pKa	6.24 ± 0.10 (Predicted)	[4]

Spectral Data	Values	Reference
^1H NMR (300 MHz, DMSO-d6) δ (ppm)	12.00 (br s, 1H, NH), 11.09 (br s, 1H, NH), 5.66 (s, 1H, CH)	[2][4]
IR (KBr, v cm ⁻¹)	3095 (N-H), 1729, 1709, 1652 (C=O), 1616 (C=C), 1380 (C-N), 841 (N-H), 790 (C-Cl)	[2][4]

Synthesis of 6-Chlorouracil: Experimental Protocols

Two primary methods for the synthesis of **6-Chlorouracil** are detailed below. The following diagram illustrates a general workflow for one of the common synthesis routes.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **6-Chlorouracil** from diethylmalonate and urea.

Method 1: Synthesis from Diethylmalonate and Urea

This protocol involves a two-step reaction starting with cyclization followed by halogenation.[1]

Step 1: Preparation of Pyrimidine-2,4,6(1H,3H,5H)-trione

- Add diethylmalonate (52g, 0.5mol) and urea (32g, 0.43mol) to 120g of acetic acid in a reaction vessel.
- Heat the mixture to 70°C.
- Slowly add acetic anhydride (90g, 0.88mol) dropwise to the reaction mixture.
- Stir the mixture at 90°C for 3 hours.
- After cooling to room temperature, remove the solvent under reduced pressure.
- Dissolve the residue in 180g of ethanol, which will cause a yellow solid to precipitate.
- Recrystallize the crude product with ethanol and dry to obtain the crystalline solid intermediate.

Step 2: Preparation of **6-Chlorouracil**

- Add the pyrimidine-2,4,6(1H,3H,5H)-trione (49.7g, 0.35mol) to 557g of phosphorus oxychloride and cool to 0°C.
- Slowly add water (9.5g) dropwise to the reaction mixture.
- Heat the mixture to 80°C and allow it to react for 5 hours, resulting in a brown solution.
- After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.
- The residue is then dissolved in methanol, leading to the precipitation of a solid.
- Filter the solid, and recrystallize the filter cake with ethanol and dry it to obtain the final product.

Method 2: Synthesis from 2,4,6-Trichloropyrimidine

This method provides a high yield of **6-Chlorouracil** through the hydrolysis of 2,4,6-trichloropyrimidine.[2][4]

- Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution (100 mL) containing NaOH (8.9 g, 0.22 mol).

- Stir the solution under refluxing conditions for 1 hour.
- Upon completion of the reaction, adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.
- Place the mixture in a refrigerator overnight to promote crystallization.
- Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum in the presence of phosphorus pentoxide to obtain **6-Chlorouracil** as a white crystalline solid.

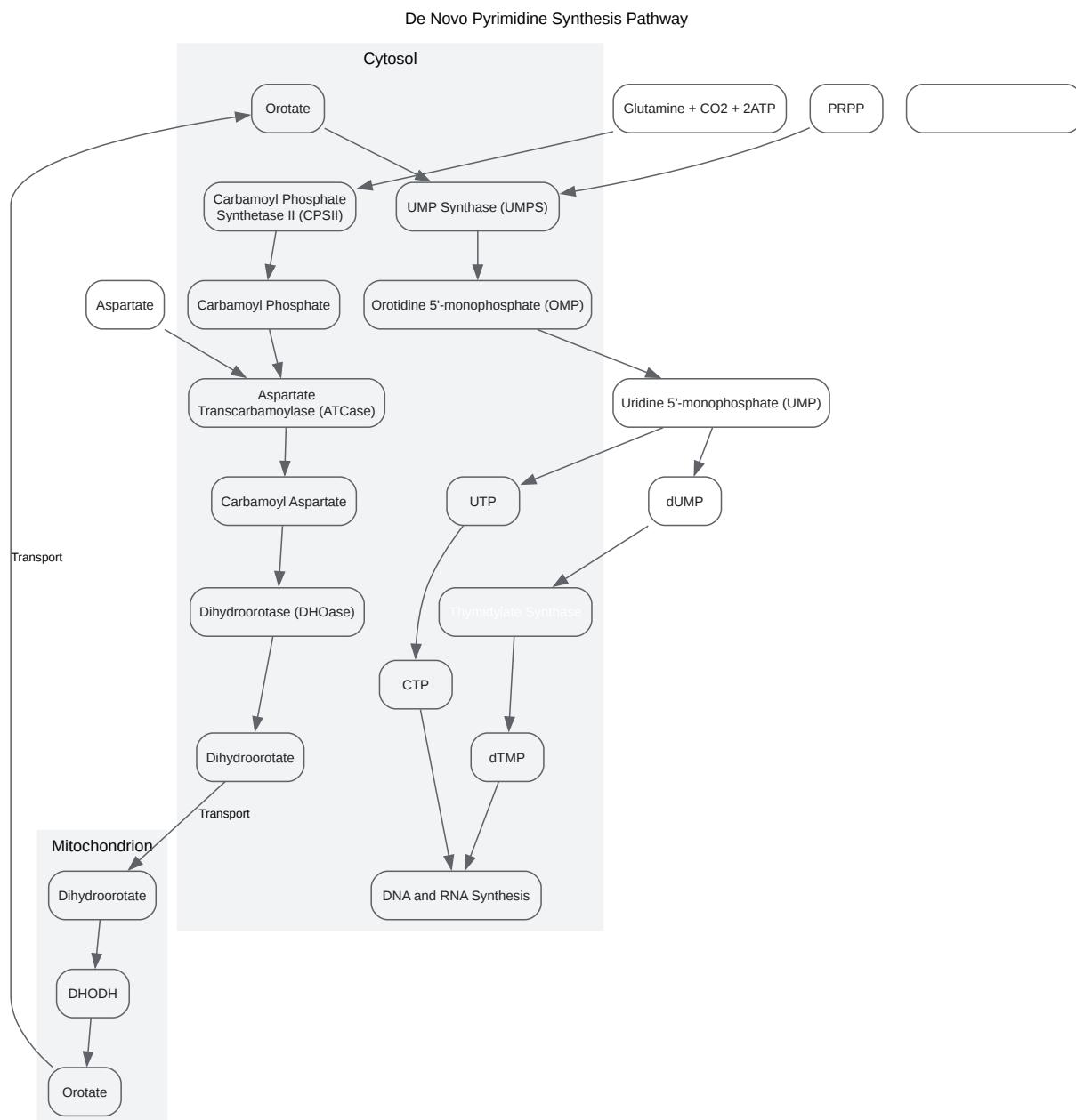
Biological Activity and Applications

6-Chlorouracil serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a subject of research for its potential therapeutic activities.

- Pharmaceutical Intermediate: It is a key starting material for the synthesis of Alogliptin, a medication used for the treatment of type II diabetes.[1]
- Antimetabolite Activity: As a halogenated derivative of uracil, **6-chlorouracil** can act as an antimetabolite, interfering with nucleic acid synthesis.[9] This property makes it a compound of interest in cancer research.
- Enzyme Inhibition: **6-Chlorouracil** has been identified as a potential inhibitor of yeast alcohol dehydrogenase (ADH-H) and DNA repair glycosylases.[4][11]

General Protocol for an Enzyme Inhibition Assay

Given its potential as an enzyme inhibitor, a general protocol for assessing its inhibitory activity is provided below.


- Preparation of Reagents: Prepare a suitable buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, the substrate, and **6-Chlorouracil** (the inhibitor).
- Enzyme Dilution: Dilute the enzyme to a concentration that allows for a measurable rate of reaction.

- Pre-incubation with Inhibitor: In a multi-well plate or cuvettes, mix the enzyme with varying concentrations of **6-Chlorouracil**. Allow this mixture to pre-incubate for a specific period to permit the inhibitor to bind to the enzyme.
- Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
- Monitoring the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.
- Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Role in Signaling Pathways

As a uracil analog, **6-Chlorouracil** has the potential to interfere with the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation. The PI3K-Akt-mTORC1 signaling pathway is known to promote the synthesis of pyrimidines.[\[12\]](#)

The following diagram illustrates the de novo pyrimidine synthesis pathway. Uracil analogs like **6-Chlorouracil** can be metabolized and incorporated into this pathway, ultimately disrupting the synthesis of essential nucleotides for DNA and RNA replication.

[Click to download full resolution via product page](#)

Caption: Overview of the de novo pyrimidine synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 6-Chlorouracil synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chlorouracil | 4270-27-3 [chemicalbook.com]
- 5. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 7. chemscene.com [chemscene.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS 4270-27-3: 6-Chlorouracil | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6-Chlorouracil CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025721#6-chlorouracil-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com